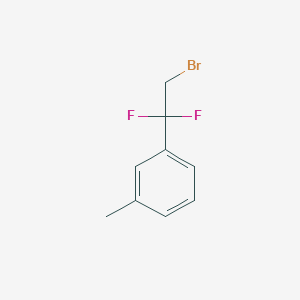![molecular formula C9H8BF3N2O2 B11764043 [1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)
[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the cross-coupling of boronic acids with halogenated indazole derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. Optimization of reaction parameters, such as temperature, catalyst loading, and reaction time, is crucial to achieve high yields and purity. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Functionalized derivatives with various substituents replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful for bioconjugation and the development of biosensors.
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of [1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate receptor activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparación Con Compuestos Similares
[1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester]: This compound shares a similar boronic acid group but differs in the heterocyclic ring structure.
[4-(Trifluoromethyl)phenylboronic acid]: This compound has a similar trifluoromethyl group but is attached to a phenyl ring instead of an indazole ring.
Uniqueness:
Chemical Structure: The presence of both the indazole ring and the trifluoromethyl group in [1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid imparts unique chemical properties that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C9H8BF3N2O2 |
|---|---|
Peso molecular |
243.98 g/mol |
Nombre IUPAC |
[1-methyl-3-(trifluoromethyl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H8BF3N2O2/c1-15-6-4-2-3-5(10(16)17)7(6)8(14-15)9(11,12)13/h2-4,16-17H,1H3 |
Clave InChI |
HRNKAZWXWGONJS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)N(N=C2C(F)(F)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


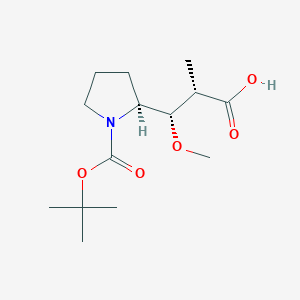
![6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11763966.png)

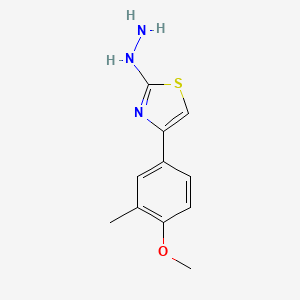
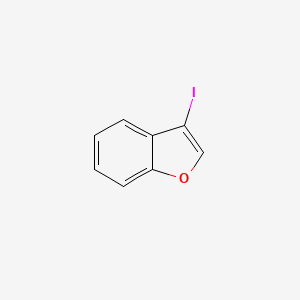

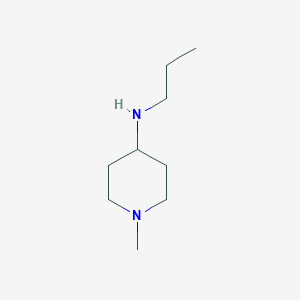
![3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B11764005.png)


![tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11764031.png)

![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)
